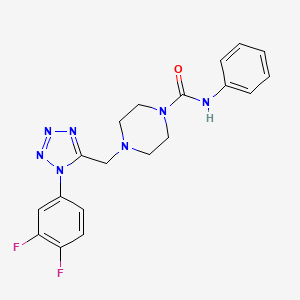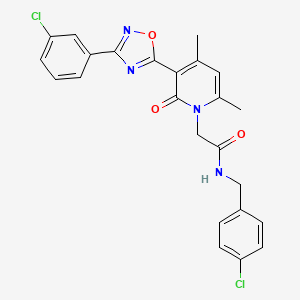
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenylpiperazine-1-carboxamide
説明
The compound “4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenylpiperazine-1-carboxamide” is a complex organic molecule. It contains several functional groups including a tetrazole ring, a piperazine ring, and a carboxamide group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the tetrazole and piperazine rings suggests that it might have a rigid and possibly planar structure. The difluorophenyl group might contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. For example, the tetrazole ring is known to participate in various reactions such as substitutions and additions. The piperazine ring might undergo alkylation or acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar tetrazole and carboxamide groups might increase its solubility in polar solvents .科学的研究の応用
Use in Cancer Research
The compound is structurally similar to Hu7691 , a new-generation selective AKT inhibitor developed at Zhejiang University . The PI3K/AKT/MTOR signalling pathway plays an important role in the growth and proliferation of tumour cells . Therefore, this compound could potentially be used in cancer research, particularly in the development of new cancer therapies.
Use in Drug Safety Evaluation
The compound could be used in drug safety evaluation studies. For instance, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the measurement of Hu7691 in dog plasma . This provides a test basis for the clinical application of the compound .
Use in Pharmacokinetics
The compound could be used in pharmacokinetic studies. The results showed that the area under the curve and peak plasma concentration of Hu7691 increased with increasing dose (oral 5, 10, 20 mg/kg, intravenous 10 mg/kg), and oral bioavailabilities were 86.7%, 50.8%, and 50.5%, respectively, indicating a high bioavailability of Hu7691 in dogs . This could provide valuable information for the development of new drugs.
Use in Synthesis of Antiviral Compounds
The compound could potentially be used in the synthesis of antiviral compounds. The Dimroth rearrangement in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents, has been discussed . Although the specific compound is not mentioned, its structural similarity to other compounds used in this process suggests potential applicability.
作用機序
Target of Action
The primary targets of the compound “4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenylpiperazine-1-carboxamide” are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
特性
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N7O/c20-16-7-6-15(12-17(16)21)28-18(23-24-25-28)13-26-8-10-27(11-9-26)19(29)22-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNDLLBTVORELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3399978.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3399989.png)
![N-(2,5-difluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3399996.png)
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3399998.png)
![N-(2,4-difluorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3400000.png)
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400006.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400007.png)
![N-(2-chloro-4-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400008.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400016.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400020.png)

![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3400053.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B3400060.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B3400070.png)